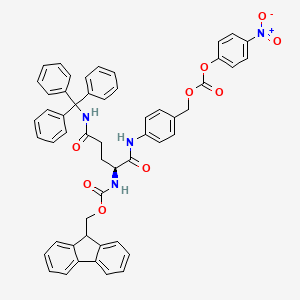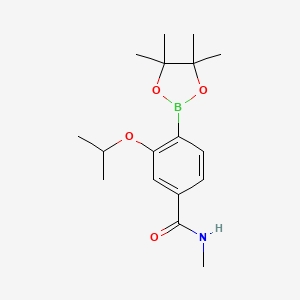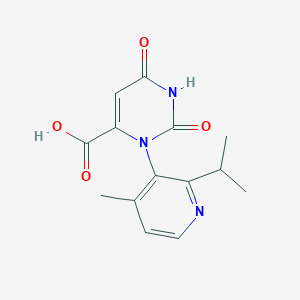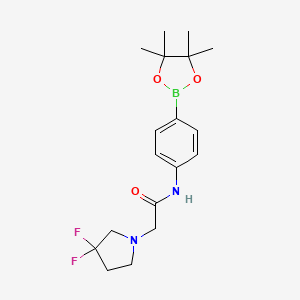
Fmoc-Gln(Trt)-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gln(Trt)-PAB-PNP: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is protected by a trityl (Trt) group. The compound also contains a para-aminobenzyloxycarbonyl (PAB) linker and a p-nitrophenyl (PNP) ester, which are used in solid-phase peptide synthesis to facilitate the coupling and deprotection steps.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-PAB-PNP typically involves multiple steps:
Protection of Glutamine: The amino group of glutamine is protected using the Fmoc group, and the side chain is protected using the Trt group. This can be achieved by reacting glutamine with Fmoc-Cl and Trt-Cl in the presence of a base such as triethylamine.
Coupling with PAB Linker: The protected glutamine is then coupled with the PAB linker using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of PNP Ester: Finally, the PAB-linked glutamine is reacted with p-nitrophenyl chloroformate to form the PNP ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The PNP ester reacts with amino groups to form peptide bonds. This reaction is typically carried out in the presence of a base such as N-methylmorpholine (NMM).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: DCC or DIC for coupling with PAB linker, p-nitrophenyl chloroformate for PNP ester formation.
Major Products:
Deprotected Glutamine: After removal of Fmoc and Trt groups.
Peptide Products: Formed by coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-Gln(Trt)-PAB-PNP is widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.
Biology:
Protein Engineering: Used in the synthesis of peptide substrates for studying enzyme activity and protein-protein interactions.
Medicine:
Drug Development: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and commercial applications.
Wirkmechanismus
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, releasing the free amino group. The Trt group is removed by acid-catalyzed cleavage using TFA.
Coupling: The PNP ester reacts with amino groups to form stable amide bonds, facilitating the formation of peptide chains.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the sequential addition of amino acids to form peptide bonds, using Fmoc-Gln(Trt)-PAB-PNP as a building block.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Gln(Trt)-OH: Similar in structure but lacks the PAB linker and PNP ester.
Fmoc-Gln(Trt)-Wang Resin: Used in solid-phase peptide synthesis but attached to a Wang resin support.
Uniqueness:
Fmoc-Gln(Trt)-PAB-PNP: is unique due to the presence of the PAB linker and PNP ester, which facilitate efficient coupling and deprotection steps in peptide synthesis.
Eigenschaften
Molekularformel |
C53H44N4O9 |
|---|---|
Molekulargewicht |
880.9 g/mol |
IUPAC-Name |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C53H44N4O9/c58-49(56-53(37-14-4-1-5-15-37,38-16-6-2-7-17-38)39-18-8-3-9-19-39)33-32-48(55-51(60)64-35-47-45-22-12-10-20-43(45)44-21-11-13-23-46(44)47)50(59)54-40-26-24-36(25-27-40)34-65-52(61)66-42-30-28-41(29-31-42)57(62)63/h1-31,47-48H,32-35H2,(H,54,59)(H,55,60)(H,56,58)/t48-/m0/s1 |
InChI-Schlüssel |
SIDCNFHASUBJOE-DYVQZXGMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)




![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)

![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)


![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

